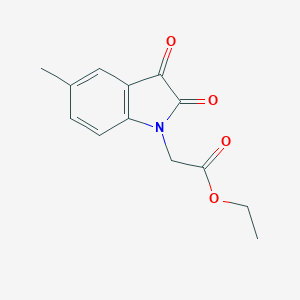
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzoxazoles and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the development and progression of cancer. It has also been suggested that this compound may act by reducing oxidative stress and inflammation.
Biochemical And Physiological Effects
Studies have shown that 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation and oxidative stress. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide in lab experiments is its high potency and selectivity. This compound has been shown to have potent anticancer and anti-inflammatory effects at relatively low concentrations. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide. One of the future directions is the development of more efficient and cost-effective synthesis methods for this compound. Another future direction is the study of the potential applications of this compound in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, the use of this compound as a pesticide in agriculture and its potential applications in materials science warrant further investigation.
Synthesis Methods
The synthesis of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide involves the reaction of 2-aminobenzoic acid with 4-phenoxybenzoyl chloride, followed by the reaction with 3-oxopentanedioic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer, anti-inflammatory, and antioxidant properties. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been studied for its potential use in the development of organic electronic devices.
properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(14-15-24-19-8-4-5-9-20(19)28-22(24)26)23-16-10-12-18(13-11-16)27-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHEJNSGBLNQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)

![3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B352997.png)
![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)

![3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353003.png)



![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353008.png)
![3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353009.png)
![2-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353015.png)